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Compound of Interest

4-Benzyloxyindole-3-
Compound Name:
carboxaldehyde

Cat. No. B112921

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyindole-3-carboxaldehyde is a pivotal synthetic intermediate in the field of
medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a
protected hydroxyl group on the indole nucleus and a reactive aldehyde functionality, renders it
a versatile building block for the construction of complex heterocyclic systems. This technical
guide provides an in-depth overview of its synthesis, key reactions, and applications, with a
particular focus on its role in the preparation of psychoactive tryptamines and other biologically
active molecules. The information is presented to empower researchers in drug discovery and
development with the necessary knowledge to effectively utilize this valuable compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Benzyloxyindole-3-carboxaldehyde is
provided below.
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Property Value

Molecular Formula C16H13NO2

Molecular Weight 251.28 g/mol

Appearance Off-white to yellow crystalline powder
Melting Point 163-170 °C

Soluble in common organic solvents such as

Solubility
DMF, THF, and chloroform.

CAS Number 7042-71-9

Synthesis of 4-Benzyloxyindole-3-carboxaldehyde

The most common and efficient method for the synthesis of 4-Benzyloxyindole-3-
carboxaldehyde is through the Vilsmeier-Haack formylation of its precursor, 4-
benzyloxyindole.

Synthetic Workflow for 4-Benzyloxyindole-3-
carboxaldehyde

Click to download full resolution via product page
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Caption: Synthetic pathway to 4-Benzyloxyindole-3-carboxaldehyde.

Experimental Protocols

1. Synthesis of 4-Benzyloxyindole

This procedure is adapted from a literature method and involves a three-step synthesis from 2-
methyl-3-nitrophenol.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

o Materials: 2-Methyl-3-nitrophenol, Benzyl chloride, Anhydrous potassium carbonate,
Dimethylformamide (DMF).

e Procedure:

o A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous
potassium carbonate (0.81 mol) in DMF (800 mL) is heated at 90°C for 3 hours.

o The majority of the DMF is removed under reduced pressure.

o The residue is poured into 1 N sodium hydroxide solution (400 mL) and extracted with
ether (3 x 800 mL).

o The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and
concentrated to yield a yellowish solid.

o Recrystallization from methanol affords pale-yellow crystals of 6-benzyloxy-2-nitrotoluene.
e Typical Yield: ~90%
Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-f3-pyrrolidinostyrene

o Materials: 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA),
Pyrrolidine, DMF.

e Procedure:
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o To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add DMF-DMA
(0.84 mol) and pyrrolidine (0.84 mol).

o The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.

o After cooling to room temperature, the volatile components are removed under reduced
pressure.

o The resulting red residue is dissolved in a mixture of methylene chloride (200 mL) and
methanol (1.6 L).

o The solution is concentrated and then cooled to 5°C to induce crystallization.
o The red crystals are collected by filtration and washed with cold methanol.

o Typical Yield: ~95%

Step 3: Synthesis of 4-Benzyloxyindole

o Materials: (E)-6-Benzyloxy-2-nitro-B-pyrrolidinostyrene, Raney nickel, 85% Hydrazine
hydrate, Tetrahydrofuran (THF), Methanol.

e Procedure:

o To a stirred solution of (E)-6-benzyloxy-2-nitro-f3-pyrrolidinostyrene (0.50 mol) in THF (1 L)
and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL).

o Slowly add 85% hydrazine hydrate (44 mL). Vigorous gas evolution will be observed.

o Maintain the reaction temperature between 45 and 50°C. Additional hydrazine hydrate is
added portion-wise over 1.5 hours.

o After the reaction is complete, the mixture is cooled, and the catalyst is removed by
filtration through Celite.

o The filtrate is concentrated, and the residue is purified by column chromatography on silica
gel.
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e Typical Yield: ~96%
2. Vilsmeier-Haack Formylation of 4-Benzyloxyindole
This protocol describes the formylation at the C3 position of the indole ring.

o Materials: 4-Benzyloxyindole, Phosphorus oxychloride (POCIs), N,N-Dimethylformamide
(DMF).

e Procedure:

[e]

In a flask, cool DMF (3 equivalents) to 0°C.

o Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF with stirring to
form the Vilsmeier reagent.

o Prepare a solution of 4-benzyloxyindole (1 equivalent) in DMF.

o Add the 4-benzyloxyindole solution dropwise to the Vilsmeier reagent, maintaining the
temperature below 10°C.

o After the addition is complete, allow the mixture to warm to room temperature and stir for
1-2 hours.

o The reaction is quenched by pouring the mixture onto crushed ice.

o The solution is then made alkaline by the addition of an agueous sodium hydroxide
solution.

o The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-
benzyloxyindole-3-carboxaldehyde.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
such as ethanol or by column chromatography on silica gel.

Application as a Synthetic Intermediate: Synthesis
of Psilocin

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b112921?utm_src=pdf-body
https://www.benchchem.com/product/b112921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

4-Benzyloxyindole-3-carboxaldehyde is a crucial intermediate in the synthesis of psilocin (4-
hydroxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound.

Synthetic Pathway from 4-Benzyloxyindole-3-
carboxaldehyde to Psilocin

NaBHs, NaCN LiAlHs

Click to download full resolution via product page

Caption: Multi-step synthesis of Psilocin.

Experimental Protocols for Psilocin Synthesis

Step 1: Synthesis of 4-Benzyloxyindole-3-acetonitrile

» Materials: 4-Benzyloxyindole-3-carboxaldehyde, Sodium borohydride (NaBH4), Sodium
cyanide (NaCN), Methanol, Formamide.

e Procedure:

o Treat a solution of 4-benzyloxyindole-3-carboxaldehyde in methanol and formamide
with sodium borohydride in the presence of sodium cyanide.

o Typical Yield: ~89%][1]
Step 2: Synthesis of 4-Benzyloxytryptamine
o Materials: 4-Benzyloxyindole-3-acetonitrile, Lithium aluminum hydride (LiAIH4), Diethyl ether.
e Procedure:
o Reduce 4-benzyloxyindole-3-acetonitrile with lithium aluminum hydride in diethyl ether.
o Typical Yield: ~96%][1]

Step 3: Synthesis of 4-Benzyloxy-N,N-dimethyltryptamine
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o Materials: 4-Benzyloxytryptamine, Formaldehyde, Sodium cyanoborohydride (NaBHsCN),
Acetic acid.

e Procedure:

o Perform reductive amination of 4-benzyloxytryptamine with formaldehyde and sodium
cyanoborohydride in acetic acid.

o Typical Yield: ~97%][1]
Step 4: Synthesis of Psilocin

o Materials: 4-Benzyloxy-N,N-dimethyltryptamine, 10% Palladium on carbon (Pd/C), Hydrogen
gas.

e Procedure:

o Debenzylation of 4-benzyloxy-N,N-dimethyltryptamine is achieved through catalytic
hydrogenation using 10% Pd/C.

 Typical Yield: ~84%][1]

Quantitative Data Summary

The following table summarizes the yields for the key synthetic steps described in this guide.
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Spectroscopic Data

Accurate characterization of 4-Benzyloxyindole-3-carboxaldehyde is crucial for confirming its
identity and purity. While a complete, published high-resolution spectrum is not readily
available, the expected NMR data can be predicted based on the analysis of similar structures.
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1H NMR (Predicted, CDClIs, 400 MHz):

e 59.9-10.1 (s, 1H, -CHO)

5 8.2-8.4 (br s, 1H, NH)

0 7.2-7.5 (m, 5H, Ar-H of benzyl)

0 7.1-7.3 (m, 3H, Indole Ar-H)

0 6.7-6.9 (d, 1H, Indole Ar-H)

8 5.1-5.3 (s, 2H, -OCH2Ph)

13C NMR (Predicted, CDCls, 101 MHz):

0 ~185 (CHO)

« 5~155 (C-4)

e 0 ~137 (Ar-C of benzyl)

« 5~136 (C-7a)

e 0 ~129, ~128, ~127 (Ar-C of benzyl)
e 0~125(C-3a)

e 5~123 (C-6)

e 5~118 (C-3)

e 3~115(C-5)

e 5~105 (C-7)

e &~71 (-OCHzPh)

Conclusion
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4-Benzyloxyindole-3-carboxaldehyde is a highly valuable and versatile intermediate for the
synthesis of a wide range of biologically active compounds, most notably psilocin and its
analogs. The synthetic routes outlined in this guide, particularly the Vilsmeier-Haack
formylation of 4-benzyloxyindole, provide reliable and high-yielding methods for its preparation.
The detailed experimental protocols and quantitative data presented herein are intended to
serve as a practical resource for researchers in the pharmaceutical and chemical sciences,
facilitating the advancement of drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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